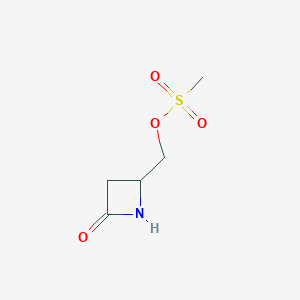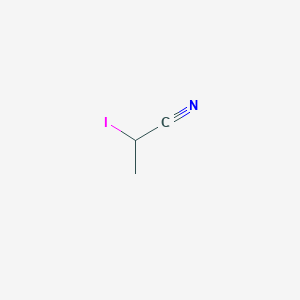
4-sulfamoyl-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
4-sulfamoyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C5H6N2O4S . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrrole derivatives like 4-sulfamoyl-1H-pyrrole-2-carboxylic acid often involves the Paal-Knorr Pyrrole Synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of primary diols and amines to produce 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The InChI code for 4-sulfamoyl-1H-pyrrole-2-carboxylic acid is 1S/C5H6N2O4S/c6-12(10,11)3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)(H2,6,10,11) . This indicates the presence of a pyrrole ring with a sulfamoyl group and a carboxylic acid group attached .Physical And Chemical Properties Analysis
4-sulfamoyl-1H-pyrrole-2-carboxylic acid has a molecular weight of 190.18 .Aplicaciones Científicas De Investigación
Novel Nano Organo Solid Acids Synthesis
4-Sulfamoyl-1H-pyrrole-2-carboxylic acid derivatives are used in the synthesis of novel nano organo solid acids. These derivatives exhibit potential in industry due to their use in the synthesis of various compounds like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives. Such applications are vital in green chemistry and industrial processes (Zolfigol et al., 2015).
Involvement in Castagnoli–Cushman Reaction
4-Sulfamoyl-1H-pyrrole-2-carboxylic acid derivatives also play a role in the Castagnoli–Cushman reaction. This reaction is used to synthesize compounds bearing electron-withdrawing substituents. Such reactions are significant in the development of new pharmaceuticals and chemicals (Chizhova et al., 2020).
Catalysis in Organic Synthesis
Sulfamic acid, a related derivative, is utilized as an efficient and reusable catalytic system for synthesizing heteroaromatic compounds such as pyrrole, furan, and thiophene derivatives. This showcases its importance in facilitating various organic synthesis processes under environmentally friendly conditions (Luo et al., 2008).
Ligand in Copper-Catalyzed Reactions
Pyrrole-2-carboxylic acid, a structurally similar compound, is used as a ligand in copper-catalyzed reactions. Such applications are crucial in the synthesis of complex organic molecules, demonstrating the versatility of 4-sulfamoyl-1H-pyrrole-2-carboxylic acid derivatives in catalysis (Altman et al., 2008).
Synthesis of Polypyrrole-Silica Microparticles
Carboxylic acid-functionalized polypyrrole-silica microparticles, synthesized using derivatives of pyrrole carboxylic acid, have biomedical applications. These microparticles can serve as novel markers in immunodiagnostic assays, highlighting the biomedical application of these derivatives (Maeda et al., 1995).
Safety and Hazards
Propiedades
IUPAC Name |
4-sulfamoyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4S/c6-12(10,11)3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)(H2,6,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRIAQJIFHUAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1S(=O)(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-sulfamoyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
1042556-50-2 | |
| Record name | 4-sulfamoyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3374755.png)



![3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B3374767.png)



![5-[(Carbamoylmethyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B3374790.png)


![2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid](/img/structure/B3374841.png)

